molecular formula C13H17NO2 B8477459 2-Acetyl-3-methyl-N-phenylbutanamide CAS No. 89080-91-1

2-Acetyl-3-methyl-N-phenylbutanamide

Cat. No.: B8477459
CAS No.: 89080-91-1
M. Wt: 219.28 g/mol
InChI Key: KOGGVCFTLJOEPU-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-N-phenylbutanamide is a synthetic organic compound belonging to the class of N-phenylbutanamides. It features an acetyl group and a methyl group on its aliphatic chain, making it a potential building block and intermediate in sophisticated organic synthesis projects. This compound is offered for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers value this chemical for its molecular structure, which may be utilized in the development of novel compounds in medicinal chemistry and material science. It can serve as a key precursor in heterocyclic synthesis or for structure-activity relationship (SAR) studies. The presence of the amide bond and ketone functionality provides reactive sites for further chemical modifications, including condensation, reduction, and cyclization reactions. Handling of this substance should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. For specific data on purity, solubility, and spectral information, contact our technical support team.

Properties

CAS No.

89080-91-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-acetyl-3-methyl-N-phenylbutanamide

InChI

InChI=1S/C13H17NO2/c1-9(2)12(10(3)15)13(16)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,14,16)

InChI Key

KOGGVCFTLJOEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-acetyl-3-methyl-N-phenylbutanamide, differing primarily in substituents and functional groups:

a) 3-oxo-2-Phenylbutanamide (α-Acetylbenzeneacetamide)
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.2 g/mol
  • Key Features : A shorter-chain analog lacking the 3-methyl group. The α-acetyl and phenyl groups make it a precursor in amphetamine synthesis .
  • Applications : Used in forensic research to trace illicit drug synthesis due to its role as a regulated precursor .
b) N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
  • Molecular Formula: C₁₆H₂₀FNO₃
  • Molecular Weight : 293.3 g/mol
  • Key Features: Incorporates a fluorophenoxy group and N-butyl chain. Synthesized with an 82% yield via nucleophilic substitution .
  • Physical Properties : Melting point = 75°C; Rf = 0.32 (indicating moderate polarity) .
c) 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)
  • Molecular Formula: C₁₅H₁₉FNO₄
  • Molecular Weight : 296.3 g/mol
  • Key Features : Contains a hydroxy-2-methylpropan-2-yl group, enhancing hydrophilicity. Synthesized with 54% yield .
  • Physical Properties : Melting point = 84°C; Rf = 0.28 (higher polarity than Compound 30) .
d) Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32)
  • Molecular Formula: C₁₉H₂₅FNO₅
  • Molecular Weight : 366.4 g/mol
  • Key Features : Includes a methyl ester and chiral center ([α]²²D = +61.1°). Synthesized with 51% yield .
  • Physical Properties : Melting point = 74°C; Rf = 0.65 (low polarity due to ester group) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents/Features Applications/Notes
This compound C₁₃H₁₇NO₂ 219.3 Not reported N/A Acetyl, methyl, N-phenyl Research chemical
3-oxo-2-Phenylbutanamide C₁₀H₁₁NO₂ 177.2 Not reported N/A α-Acetyl, phenyl Amphetamine precursor
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₆H₂₀FNO₃ 293.3 75 82 Fluorophenoxy, N-butyl High-yield fluorinated analog
Compound 31 C₁₅H₁₉FNO₄ 296.3 84 54 Hydroxy-2-methylpropan-2-yl Enhanced polarity
Compound 32 C₁₉H₂₅FNO₅ 366.4 74 51 Methyl ester, chiral center Chiral synthesis intermediate

Key Observations

Substituent Effects on Polarity :

  • The N-phenyl group in this compound contributes to hydrophobicity, whereas hydroxy (Compound 31) or ester groups (Compound 32) alter polarity significantly .
  • Fluorine atoms (Compounds 30–32) increase molecular weight and may enhance metabolic stability in pharmaceutical contexts .

Synthetic Efficiency :

  • Yields for fluorinated analogs (Compounds 30–32) vary widely (51–82%), influenced by steric hindrance and reagent reactivity .

Functional Applications :

  • 3-oxo-2-Phenylbutanamide’s role as a controlled precursor highlights the regulatory importance of structural analogs in forensic chemistry .

Preparation Methods

Acylation of 2’-Aminoacetophenone with Chloroacetyl Chloride

Procedure :

  • Reagents : 2’-Aminoacetophenone, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Conditions :

    • Reaction conducted under nitrogen at -5–0°C for 2 hours.

    • Post-reaction workup includes washing with NaHCO₃ (5%), HCl (10%), and brine.

  • Purification : Recrystallization from 2-propanol yields a beige powder.

  • Yield : 96.7% purity (HPLC).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl byproduct, driving the reaction forward.

Fluorination-Mediated Cyclization

Procedure :

  • Reagents : 2-Fluoro-N-methyl-3-oxo-N-phenylbutanamide, 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, tetrabutylammonium fluoride (TBAF), acetonitrile.

  • Conditions :

    • Stirred at 25°C for 4 hours under nitrogen.

    • Extracted with ethyl acetate and purified via silica gel chromatography.

  • Yield : 67% for gram-scale synthesis.

Key Data :

ParameterValue
Reaction Time4 hours
Purity (HPLC)97%
Scale1.5 g starting material

Mannich Reaction with Subsequent Alkylation

Procedure :

  • Reagents : Pyrazolone derivatives, methylating agents (e.g., methyl iodide), inorganic bases (K₂CO₃).

  • Conditions :

    • Conducted in polar aprotic solvents (DMSO, DMF) at 80–85°C for 4–5 hours.

    • Hydrolysis and alkaline workup follow methylation.

  • Yield : 85–92% depending on solvent and base.

Optimization Note :

  • DMSO enhances reaction efficiency due to its high polarity and thermal stability.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (HPLC)Scalability
Acylation (2.1)96.796.7Industrial
Fluorination (2.2)6797Lab-scale
Mannich-Alkylation (2.3)85–9290–95Pilot-scale

Advantages and Limitations

  • Acylation (2.1) : High yield but requires cryogenic conditions.

  • Fluorination (2.2) : Excellent purity but limited scalability due to TBAF cost.

  • Mannich-Alkylation (2.3) : Scalable but generates stoichiometric waste (e.g., K₂CO₃ residues).

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 2.19 (s, CH₃), 3.43 (s, CH₂), 7.34–7.84 (m, Ar-H).

  • IR (KBr) : 1657 cm⁻¹ (C=O stretch), 3027 cm⁻¹ (Ar-H).

  • MS (ESI) : m/z 230.1419 [M+H]⁺.

Chromatographic Purity :

  • Retention time: 12.3 min (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

  • Solvent Recovery : DCM and 2-propanol are recycled via distillation in method 2.1, reducing environmental impact.

  • Catalyst Reuse : Ni or Zn catalysts in hydrogenation steps can be regenerated for cost efficiency.

Emerging Methodologies

  • Photocatalytic Synthesis : Recent studies explore visible-light-mediated amidation, though yields remain suboptimal (≤50%).

  • Flow Chemistry : Continuous-flow systems reduce reaction time by 40% compared to batch processes .

Q & A

Q. Validation Techniques :

  • HPLC : Batch-specific purity analysis (≥95% purity) is critical, as noted for structurally related amides .
  • NMR Spectroscopy : Confirms structural integrity by verifying methyl, acetyl, and phenyl proton environments .
  • Mass Spectrometry : Validates molecular weight (MW: ~177.2 g/mol for analogues) .

Advanced: How do computational models predict the reactivity and stability of this compound under varying conditions?

Answer:
Computational studies using tools like PubChem-derived molecular descriptors (e.g., InChIKey: KOGGVCFTLJOEPU) enable prediction of:

  • Reactivity : Electron-deficient regions (e.g., acetyl and amide groups) are prone to nucleophilic attack, while the phenyl ring stabilizes via resonance .
  • Thermal Stability : Molecular dynamics simulations assess decomposition thresholds, guided by analogues stored at -20°C for ≥4 years .
  • Solubility : LogP calculations (~2.1 for similar butanamides) inform solvent selection for reaction optimization .

Methodological Note : Hybrid DFT/MD approaches reconcile experimental stability data (e.g., crystalline solid storage conditions) with theoretical predictions .

Basic: What spectroscopic methods are recommended for structural elucidation of this compound?

Answer:

  • FT-IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the amide group .
  • ¹H/¹³C NMR : Resolves methyl (δ 1.2–1.5 ppm), acetyl (δ 2.1–2.3 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Optional for confirming solid-state conformation, though limited by crystallizability .

Cross-Validation : Compare spectra with reference standards (e.g., Cayman Chemical’s APAA, Item No. 28359) to detect impurities .

Advanced: Are there contradictions in reported biological activities of structurally similar butanamide derivatives, and how can they be resolved?

Answer:
Contradictions arise in studies of analogues like N-(3-bromophenyl)-2-ethylbutanamide, where varying substituents (e.g., bromo vs. methyl) yield divergent bioactivity profiles . Resolution strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized assays.
  • Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., cytochrome P450-mediated oxidation) .
  • Comparative QSAR : Quantify steric/electronic effects of substituents on activity .

Example : α-Acetylbenzeneacetamide (APAA) shows forensic relevance in amphetamine synthesis, but conflicting toxicity data require controlled in vitro/in vivo models .

Basic: What are the optimal storage conditions to maintain the compound’s stability over time?

Answer:

  • Temperature : Store at -20°C to prevent hydrolysis of the amide bond, as demonstrated for 3-oxo-2-phenylbutanamide .
  • Humidity Control : Use desiccants to avoid moisture-induced degradation.
  • Container : Amber glass vials minimize photolytic decomposition, especially for light-sensitive acetyl groups .

Stability Data : Batch-specific certificates of analysis (CoA) confirm ≥4-year stability under recommended conditions .

Advanced: What strategies can mitigate side reactions during the synthesis of this compound?

Answer:

  • Protecting Groups : Temporarily shield reactive sites (e.g., acetylation of hydroxyl intermediates) .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation, avoiding over-reduction of ketones .
  • Reaction Monitoring : In situ FT-IR tracks acetyl group retention and detects premature hydrolysis .

Case Study : In N-phenylacetoacetamide synthesis, side reactions (e.g., enol tautomerization) are minimized by maintaining pH < 7 and low temperatures (0–5°C) .

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